(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide (CAS Number: 1251711-38-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O4, with a molecular weight of 400.5 g/mol. The structure features a benzo[b][1,4]oxazepine core, which is known for various pharmacological activities.
Table 1: Basic Properties
Property | Value |
---|---|
Molecular Formula | C21H24N2O4 |
Molecular Weight | 400.5 g/mol |
CAS Number | 1251711-38-2 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazepine showed inhibitory effects against various bacterial strains. For instance, the compound's structural analogs demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory and Anticancer Properties
In vitro studies have shown that this compound can inhibit specific enzymes linked to inflammatory pathways. For example, it has been reported to suppress the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines .
The proposed mechanism of action involves the interaction of the compound with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Cell Signaling Modulation : It could modulate signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : There is evidence suggesting that it may influence ROS levels in cells, contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of oxazepine derivatives and found that they possess significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment : Another study focused on the anticancer potential of similar compounds indicated that they could effectively induce apoptosis in various cancer cell lines through caspase activation .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-22-16-9-7-14(12-17(16)26-13-20(2,3)19(22)24)21-18(23)10-8-15-6-5-11-25-15/h5-12H,4,13H2,1-3H3,(H,21,23)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAVAHGVRMNUCT-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CO3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CO3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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